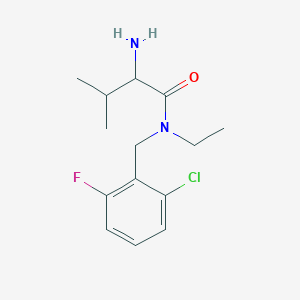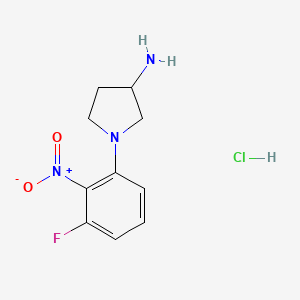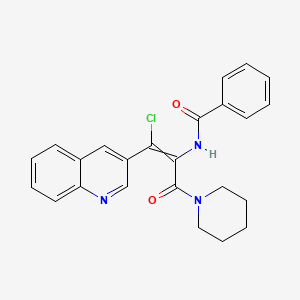
3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid is an organic compound with the molecular formula C17H15BrO5 and a molecular weight of 379.202 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a formyl group attached to a phenoxy methyl benzoic acid structure. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid typically involves multiple steps, including the bromination of a precursor compound, followed by the introduction of ethoxy and formyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy methyl benzoic acids.
Aplicaciones Científicas De Investigación
3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and formyl group allows it to participate in various chemical reactions, potentially affecting biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Formylphenylboronic acid: Similar structure with a formyl group and boronic acid functionality.
4-Formylphenylboronic acid: Another compound with a formyl group and boronic acid functionality.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group attached to a benzoic acid structure.
Uniqueness
3-((5-Bromo-2-ethoxy-4-formylphenoxy)methyl)benzoic acid is unique due to the combination of its bromine atom, ethoxy group, and formyl group, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H15BrO5 |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
3-[(5-bromo-2-ethoxy-4-formylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C17H15BrO5/c1-2-22-15-7-13(9-19)14(18)8-16(15)23-10-11-4-3-5-12(6-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21) |
Clave InChI |
JSZQUFSNMYDZLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=CC(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B14787268.png)

![Ethyl 2-[[chloro(phenoxy)phosphoryl]amino]propanoate](/img/structure/B14787282.png)
![7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B14787290.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14787292.png)
![(2S,11R,14R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B14787300.png)





![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14787349.png)
![Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate](/img/structure/B14787353.png)
